molecular formula H2NOS- B086345 Sulfoximine CAS No. 14616-60-5

Sulfoximine

Cat. No. B086345
CAS RN: 14616-60-5
M. Wt: 64.09 g/mol
InChI Key: CDODTSOSQYHFPJ-UHFFFAOYSA-N
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Description

Sulfoximine is a type of organic molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and agriculture. Sulfoximines are characterized by the presence of a sulfur atom and a nitrogen atom connected by a double bond, which gives them a distinct structure and reactivity.

Mechanism of Action

The mechanism of action of sulfoximines depends on the specific compound and its target. However, in general, sulfoximines are known to interact with proteins and enzymes through hydrogen bonding and other non-covalent interactions. Sulfoximines can also act as electrophiles, reacting with nucleophiles such as cysteine residues in proteins.
Biochemical and Physiological Effects:
Sulfoximines have been shown to have a range of biochemical and physiological effects, depending on the specific compound and its target. For example, sulfoximine-based DPP-4 inhibitors have been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Sulfoximines have also been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models.

Advantages and Limitations for Lab Experiments

One advantage of sulfoximines is their versatility in terms of synthesis and modification, which allows for the development of a wide range of compounds with different properties and targets. Sulfoximines also tend to have good pharmacokinetic properties, such as high oral bioavailability and metabolic stability. However, one limitation of sulfoximines is their relatively low potency compared to other types of enzyme inhibitors, which can make them less effective in certain applications.

Future Directions

There are many potential future directions for research on sulfoximines, including the development of more potent and selective enzyme inhibitors, the exploration of sulfoximines as ligands for other types of receptors, and the application of sulfoximines in material science and agriculture. Additionally, further studies are needed to fully understand the mechanisms of action and physiological effects of sulfoximines, as well as their potential side effects and toxicity.

Synthesis Methods

The synthesis of sulfoximines can be achieved through various methods, including the reaction of sulfonyl chlorides with amines, the oxidation of thioamides, and the reaction of sulfenyl chlorides with nitriles. One of the most common methods for synthesizing sulfoximines is the reaction of sulfonyl chlorides with secondary amines in the presence of a base, which leads to the formation of the sulfoximine product.

Scientific Research Applications

Sulfoximines have been extensively studied for their potential applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. For example, sulfoximine-based compounds have been developed as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes. Sulfoximines have also been explored as inhibitors of protein-protein interactions involved in cancer progression and as ligands for G protein-coupled receptors (GPCRs).

properties

CAS RN

14616-60-5

Product Name

Sulfoximine

Molecular Formula

H2NOS-

Molecular Weight

64.09 g/mol

InChI

InChI=1S/H2NOS/c1-3-2/h1,3H/q-1

InChI Key

CDODTSOSQYHFPJ-UHFFFAOYSA-N

SMILES

N=[SH-]=O

Canonical SMILES

N=[SH-]=O

Origin of Product

United States

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